molecular formula C11H11BrF2O B8168166 1-Bromo-4-(cyclopropylmethoxy)-2-(difluoromethyl)benzene

1-Bromo-4-(cyclopropylmethoxy)-2-(difluoromethyl)benzene

Cat. No.: B8168166
M. Wt: 277.10 g/mol
InChI Key: WHXSTJUEHMMKSE-UHFFFAOYSA-N
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Description

1-Bromo-4-(cyclopropylmethoxy)-2-(difluoromethyl)benzene is an organic compound that belongs to the class of bromobenzenes This compound is characterized by the presence of a bromine atom, a cyclopropylmethoxy group, and a difluoromethyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-Bromo-4-(cyclopropylmethoxy)-2-(difluoromethyl)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a suitable benzene derivative, followed by the introduction of the cyclopropylmethoxy and difluoromethyl groups through nucleophilic substitution reactions. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, catalysts, and solvents, to achieve high yields and purity.

Chemical Reactions Analysis

1-Bromo-4-(cyclopropylmethoxy)-2-(difluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield hydroquinones.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-4-(cyclopropylmethoxy)-2-(difluoromethyl)benzene has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving halogenated aromatic compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(cyclopropylmethoxy)-2-(difluoromethyl)benzene involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and difluoromethyl group can participate in halogen bonding, while the cyclopropylmethoxy group can influence the compound’s overall conformation and binding affinity. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Similar compounds to 1-Bromo-4-(cyclopropylmethoxy)-2-(difluoromethyl)benzene include:

    1-Bromo-4-(difluoromethyl)benzene: Lacks the cyclopropylmethoxy group, resulting in different chemical properties and applications.

    1-Bromo-4-(cyclopropylmethoxy)benzene:

    1-Bromo-4-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a difluoromethyl group, leading to variations in its chemical behavior and applications.

The uniqueness of this compound lies in the combination of its functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-bromo-4-(cyclopropylmethoxy)-2-(difluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF2O/c12-10-4-3-8(5-9(10)11(13)14)15-6-7-1-2-7/h3-5,7,11H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXSTJUEHMMKSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=C(C=C2)Br)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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